2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide features a pyrido[2,3-d]pyrimidin-4-one core substituted at position 3 with a 4-methylbenzyl group. A sulfanyl (-S-) linker bridges the core to an acetamide moiety, which is further substituted with a 2,4,6-trimethylphenyl group.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-16-7-9-20(10-8-16)14-30-25(32)21-6-5-11-27-24(21)29-26(30)33-15-22(31)28-23-18(3)12-17(2)13-19(23)4/h5-13H,14-15H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNTXAPCNVVPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and thiols under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with a similar pyrido[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cellular proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values reported in the range of 10 to 20 µM.
- The mechanism of action may involve the inhibition of key enzymes or pathways involved in tumor growth and metastasis.
-
Antimicrobial Properties :
- Some studies have explored the antimicrobial activity of related compounds against various pathogens, suggesting that modifications in the side chains can enhance these effects. The compound's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival is under investigation.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific kinases involved in signaling pathways that promote cancer cell growth. This inhibition could lead to reduced cell proliferation and increased apoptosis in tumor cells.
Synthetic Applications
-
Building Block for Complex Molecules :
- The unique structural features of this compound make it a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential therapeutic applications.
-
Material Science :
- Beyond biological applications, derivatives of this compound are being explored for their potential use in developing new materials with specific properties, such as polymers or coatings that require enhanced stability or reactivity.
Anticancer Studies
A study focusing on the anticancer effects of this compound demonstrated significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 12.5 |
| A549 (Lung) | 18.7 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
In vitro studies have shown that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications can enhance these effects significantly.
Mechanism of Action
The mechanism of action of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrido[2,3-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one
A key analog () replaces the pyrido ring with a thieno[2,3-d]pyrimidin-4-one core. The thieno analog in also features ethyl and dimethyl substituents on the pyrimidine ring, which may sterically hinder interactions compared to the 4-methylbenzyl group in the target compound .
Pyrido[2,3-d]pyrimidin-4-one vs. Dihydropyrimidin-2-ylthio
Another analog () employs a simpler dihydropyrimidin-2-ylthio core. This compound’s molecular weight (344.21 g/mol) is significantly lower than the target compound, which likely exceeds 450 g/mol due to the extended pyrido-pyrimidine system .
Substituent Variations
Acetamide Substituents
- Target Compound : The 2,4,6-trimethylphenyl group provides steric bulk and lipophilicity.
- This modification increases molecular weight (493.53 g/mol) and may improve blood-brain barrier penetration .
- : Uses a 2-chloro-4-methylphenyl group, combining halogen-mediated hydrophobic interactions with moderate steric effects. Its molecular weight (409.89 g/mol) is lower than the target compound, suggesting reduced bulk .
Core Substituents
- : Ethyl and 5,6-dimethyl groups on the thieno-pyrimidine core may reduce solubility compared to the 4-methylbenzyl group in the target compound.
- : Features a 4,6-dimethylpyrimidin-2-ylsulfanyl group with a methylpyridin-2-yl acetamide.
Biological Activity
The compound 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrido[2,3-d]pyrimidine core structure, which is known for its diverse reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.5 g/mol. The structural characteristics include:
- Pyrido[2,3-d]pyrimidine core : A fused ring system that contributes to the compound's biological activity.
- Sulfanyl linkage : This functional group enhances the reactivity and interaction with biological targets.
- Substituents : The presence of methyl and trimethylphenyl groups influences the pharmacological profile.
Biological Activity
Research has indicated that compounds with similar structural features exhibit a range of biological activities, including:
- Antitumor Activity : Pyrido[2,3-d]pyrimidine derivatives have shown significant antitumor effects against various cancer cell lines. For example, studies have demonstrated that modifications in side chains can enhance cytotoxicity against cancer cells such as NCI-H1975 and A549 .
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases. In vitro studies have shown that pyrido[2,3-d]pyrimidines can inhibit the activity of EGFR tyrosine kinase, which is crucial in cancer progression .
- Antiviral Properties : Similar compounds have been reported to possess antiviral activities, suggesting potential applications in treating viral infections.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific proteins involved in cell signaling pathways. For instance:
- EGFR Inhibition : Compounds similar to this one have been shown to bind effectively to EGFR, leading to reduced cell proliferation in cancer models .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their growth .
Case Studies and Experimental Findings
Several studies have explored the biological activity of pyrido[2,3-d]pyrimidine derivatives:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| A5 | Antitumor (A549) | >50 | |
| B1 | EGFR Inhibitor (H1975) | 15.629 | |
| Novel Compound | Cytotoxicity | 0.297 |
These findings highlight the variability in activity based on structural modifications and provide insight into optimizing the pharmacological properties of similar compounds.
Synthesis Approaches
The synthesis of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. Methods may include:
- Formation of the Pyrido[2,3-d]pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing electrophilic substitution reactions to add methyl or trimethylphenyl groups.
Q & A
Q. What synthetic routes and purification methods are recommended for synthesizing this compound?
A multi-step synthesis involving nucleophilic substitution, cyclization, and sulfanyl-acetamide coupling is typically employed. For example:
- Step 1 : Condensation of 4-methylbenzylamine with pyrido[2,3-d]pyrimidin-4(3H)-one precursors under reflux in DMF.
- Step 2 : Thiolation using Lawesson’s reagent or thiourea derivatives to introduce the sulfanyl group.
- Step 3 : Coupling with N-(2,4,6-trimethylphenyl)acetamide via a thioether linkage.
Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Yield optimization (e.g., 80% as in ) requires controlled temperature and stoichiometric ratios. Validate purity via HPLC (>95%) and elemental analysis (C, N, S content within ±0.3% of theoretical values) .
Q. Which spectroscopic techniques are essential for structural validation?
- 1H NMR : Confirm proton environments (e.g., aromatic protons at δ 7.82 ppm, NHCO at δ 10.10 ppm) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., monoclinic crystal systems with P21/c space groups, as in ) .
Q. How can elemental analysis discrepancies be addressed?
Discrepancies in C/N/S content (e.g., ±0.3% deviation) may arise from incomplete combustion or hygroscopic intermediates. Mitigate by:
- Repeating combustion analysis under inert atmosphere.
- Pre-drying samples at 60°C for 24 hours.
- Cross-validating with X-ray photoelectron spectroscopy (XPS) for sulfur quantification .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound?
Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and reaction barriers. ICReDD’s reaction path search methods ( ) integrate:
- Transition-state mapping : Identify rate-limiting steps (e.g., thiolation or cyclization).
- Machine learning (ML) : Train models on experimental datasets to predict optimal conditions (solvent, catalyst, temperature) .
- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to minimize byproducts .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions in CXCR3 antagonism ( ) or enzyme inhibition may arise from assay variability. Strategies include:
- Orthogonal assays : Compare radioligand binding (e.g., 125I-CXCL11) vs. functional GTPγS assays.
- Molecular docking : Use AutoDock Vina to validate binding poses against crystal structures (e.g., PDB ID 6N52) .
- Meta-analysis : Apply Bayesian statistics to harmonize data from heterogeneous studies (e.g., ’s design-of-experiments framework) .
Q. What methodologies confirm stereochemical stability under physiological conditions?
- Circular dichroism (CD) : Monitor conformational changes in aqueous buffers (pH 7.4, 37°C).
- Dynamic NMR : Track diastereotopic proton splitting at variable temperatures (e.g., −50°C to 25°C).
- Accelerated stability studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS .
Q. How are membrane permeability and logP values determined experimentally?
Q. What crystallographic software and parameters are critical for structure refinement?
Q. How can reaction scalability be improved without compromising yield?
- Flow chemistry : Use microreactors for exothermic steps (e.g., cyclization) to enhance heat dissipation.
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize variables (catalyst loading, residence time) .
- In situ monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .
Q. What strategies validate the absence of polymorphic forms?
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Identify melting point variations (>2°C suggests polymorphism).
- Solid-state NMR : Resolve 13C chemical shifts for distinct crystalline environments .
Data Contradiction Analysis
Q. How to address discrepancies in NMR assignments between synthetic batches?
Q. What statistical methods reconcile inconsistent bioassay IC50 values?
- Grubbs’ test : Identify outliers in dose-response datasets.
- ANOVA : Assess inter-laboratory variability (α = 0.05).
- Bootstrap resampling : Generate 95% confidence intervals for reported IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
